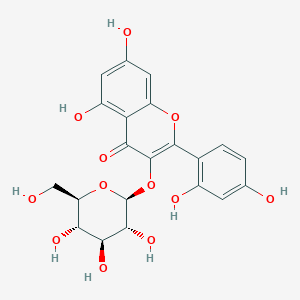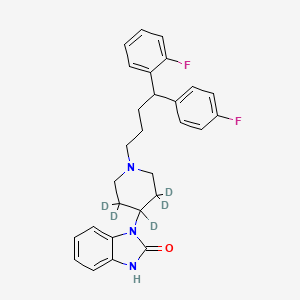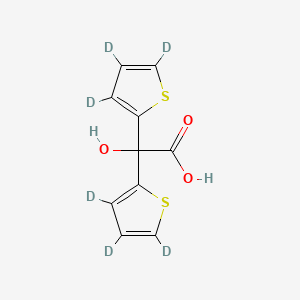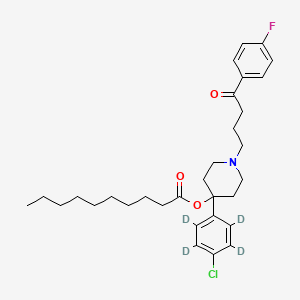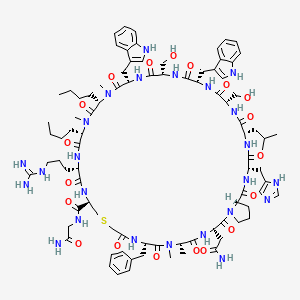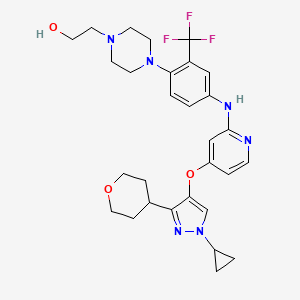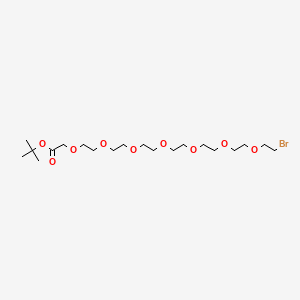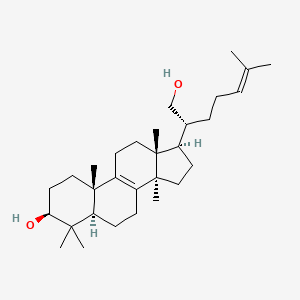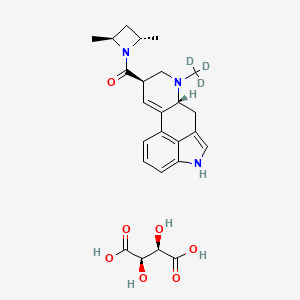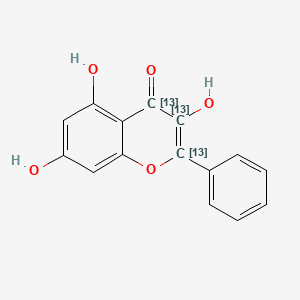
LB-60-OF61 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LB-60-OF61 (hydrochloride) is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the transfer of nicotinamide phosphoribosyl groups. This compound is known for its cytotoxic properties and specifically targets cell lines that overexpress MYC, demonstrating selectivity in its action .
Méthodes De Préparation
The synthetic routes and reaction conditions for LB-60-OF61 (hydrochloride) are not explicitly detailed in the available literature. . The industrial production methods are also not specified, but it is likely that the synthesis involves standard organic chemistry techniques and purification processes.
Analyse Des Réactions Chimiques
LB-60-OF61 (hydrochloride) primarily undergoes reactions typical of organic compounds with similar functional groups. The types of reactions it may undergo include:
Oxidation: The compound can be oxidized under specific conditions, although detailed information on the reagents and conditions is not available.
Reduction: Similar to oxidation, reduction reactions can occur, but specific details are not provided.
Substitution: The compound may undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions are not explicitly mentioned in the literature. The major products formed from these reactions would depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
LB-60-OF61 (hydrochloride) has several scientific research applications, including:
Chemistry: As a NAMPT inhibitor, it is used in studies related to metabolic enzymes and proteases.
Biology: The compound is utilized in research involving cell lines that overexpress MYC, particularly in studies of cytotoxicity and cell viability.
Medicine: LB-60-OF61 (hydrochloride) is investigated for its potential therapeutic applications, especially in targeting cancer cells with MYC overexpression.
Industry: The compound is used in the development of new drugs and therapeutic agents, particularly in the field of oncology .
Mécanisme D'action
LB-60-OF61 (hydrochloride) exerts its effects by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme involved in the transfer of nicotinamide phosphoribosyl groups. This inhibition disrupts the NAD+ biosynthesis pathway, leading to decreased cellular energy levels and inducing cytotoxicity in MYC-overexpressing cell lines . The molecular targets and pathways involved include the NAMPT enzyme and the NAD+ biosynthesis pathway.
Comparaison Avec Des Composés Similaires
LB-60-OF61 (hydrochloride) is unique in its selectivity towards MYC-overexpressing cell lines. Similar compounds include other NAMPT inhibitors, such as:
FK866: Another potent NAMPT inhibitor with similar cytotoxic properties.
GMX1778: A NAMPT inhibitor used in cancer research.
CHS-828: Known for its anti-cancer properties and inhibition of NAMPT.
These compounds share the common mechanism of inhibiting NAMPT but may differ in their selectivity, potency, and specific applications .
Propriétés
Formule moléculaire |
C29H31ClN6O2 |
|---|---|
Poids moléculaire |
531.0 g/mol |
Nom IUPAC |
4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C29H30N6O2.ClH/c30-16-27-32-19-24-15-25(35(28(24)34-27)14-12-21-5-2-1-3-6-21)20-37-26-10-8-23(9-11-26)29(36)33-18-22-7-4-13-31-17-22;/h4,7-11,13,15,17,19,21H,1-3,5-6,12,14,18,20H2,(H,33,36);1H |
Clé InChI |
JKRUYOPCRGPAMD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCN2C(=CC3=CN=C(N=C32)C#N)COC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


